molecular formula C16H14N2O3S B3338944 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide CAS No. 181695-84-1

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Cat. No.: B3338944
CAS No.: 181695-84-1
M. Wt: 314.4 g/mol
InChI Key: SMSOSOLCGZNKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-5-phenylisoxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and therapeutic potential. Its ability to selectively inhibit COX-2 makes it a valuable compound for the development of anti-inflammatory drugs .

Properties

IUPAC Name

4-(3-methyl-5-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(21-18-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSOSOLCGZNKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
Reactant of Route 2
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.